molecular formula C17H21N3OS B2674382 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1796971-23-7

1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2674382
CAS No.: 1796971-23-7
M. Wt: 315.44
InChI Key: QGORVXMUNABHHL-UHFFFAOYSA-N
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Description

1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetically designed small molecule incorporating distinct pyrrolidine and thiophene pharmacophores, creating a multifunctional scaffold for probing biological systems. The compound's molecular architecture features a urea linker connecting a 1-phenylpyrrolidine moiety with a thiophen-2-ylmethyl group, suggesting potential as a scaffold for investigating protein kinase inhibition pathways . This structural motif is particularly valuable for developing chemical probes to study intracellular signaling cascades, especially those involving kinase-mediated phosphorylation events that regulate critical cellular processes. Researchers are exploring this compound's potential application in modulating enzyme activity, with preliminary investigations suggesting relevance to the ERK signaling pathway . The hybrid structure combines privileged heterocyclic components commonly found in pharmaceuticals, with the phenylpyrrolidine element potentially influencing target engagement through spatial orientation, while the thiophene moiety may contribute to electronic properties affecting molecular interactions. Research applications primarily focus on its use as a template for structure-activity relationship studies in medicinal chemistry programs aimed at developing selective inhibitors for biologically relevant targets. The compound exemplifies modern scaffold-based drug discovery approaches where multi-heterocyclic architectures serve as starting points for optimizing pharmacological properties and target selectivity. Scientists are investigating this urea derivative to elucidate novel mechanisms of action and expand the toolbox of chemical probes available for fundamental biological research. This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

1-[(1-phenylpyrrolidin-2-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c21-17(19-13-16-9-5-11-22-16)18-12-15-8-4-10-20(15)14-6-2-1-3-7-14/h1-3,5-7,9,11,15H,4,8,10,12-13H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGORVXMUNABHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

  • Formation of the Phenylpyrrolidine Intermediate:

      Starting Materials: Phenylacetonitrile and 2-pyrrolidinone.

      Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydride (NaH) as a base, in an aprotic solvent like dimethylformamide (DMF).

      Procedure: Phenylacetonitrile is deprotonated by NaH, followed by nucleophilic attack on 2-pyrrolidinone, forming the phenylpyrrolidine intermediate.

  • Urea Formation:

      Starting Materials: The phenylpyrrolidine intermediate and thiophen-2-ylmethyl isocyanate.

      Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at room temperature.

      Procedure: The phenylpyrrolidine intermediate reacts with thiophen-2-ylmethyl isocyanate to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated derivatives of the phenyl and thiophene rings.

Scientific Research Applications

1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyrrolidine moiety may interact with hydrophobic pockets of proteins, while the thiophene ring can engage in π-π interactions. The urea group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex and modulating biological activity.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Pyridine vs. Thiophene: The pyridine-containing urea derivative (7n) exhibits strong kinase inhibition (IC₅₀ = 12 nM), attributed to its electron-rich aromatic system and hydrogen-bonding capacity .
  • Rigidity and Conformation : The phenylpyrrolidine group in the target compound introduces steric constraints that could limit binding to flat active sites, whereas the pyridinylmethoxy substituent in allows for greater conformational flexibility, enhancing target selectivity.

Biological Activity

1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H20N2OSC_{18}H_{20}N_{2}OS with a molecular weight of approximately 312.43 g/mol. The structure features a pyrrolidine ring substituted with a phenyl group and a thiophene moiety, which may contribute to its unique biological properties.

PropertyValue
Molecular FormulaC18H20N2OSC_{18}H_{20}N_{2}OS
Molecular Weight312.43 g/mol
IUPAC NameThis compound
CAS Number1798415-02-7

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit various biological activities, particularly in neuropharmacology and oncology. Its structural similarity to known psychoactive compounds indicates potential effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways.

Neuropharmacological Effects

Research indicates that compounds similar to this compound may possess antidepressant or anxiolytic properties. These effects are likely mediated through interactions with serotonin receptors and norepinephrine transporters, which are critical targets in the treatment of mood disorders.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction with various molecular targets, including:

  • Receptors : Potential binding to serotonin (5-HT) and dopamine (D2) receptors.
  • Enzymes : Inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters.

These interactions may lead to modulation of neuronal excitability and synaptic transmission.

Case Studies and Research Findings

Recent studies have explored the efficacy of related compounds in inhibiting cancer cell growth and enhancing immune responses:

  • Inhibition of β-catenin/BCL9 Interaction : A study identified small-molecule inhibitors targeting the β-catenin/BCL9 interaction pathway, showing that derivatives similar to our compound could enhance antigen presentation and activate T cells, demonstrating robust antitumor efficacy in preclinical models .
  • Neuropharmacological Activity : Another investigation into structurally similar compounds revealed significant antidepressant-like effects in animal models, suggesting that modifications in the urea structure can enhance bioactivity against depression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
N-(1-benzylpyrrolidin-2-yl)acetamideBenzyl group instead of phenylDifferent binding profiles due to alkyl substitution
1-(4-fluorophenyl)pyrrolidineFluorinated phenyl groupIncreased lipophilicity may alter pharmacokinetics
N-(1-cyclohexylpyrrolidin-2-yl)acetamideCyclohexane ring instead of phenylPotentially different receptor interactions

This table highlights how variations in substituents can lead to differences in biological activity, emphasizing the importance of structure-function relationships in drug design.

Q & A

Q. How can crystallography resolve challenges in structural elucidation?

  • Methodological Answer :
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen placement .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

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